6-(Methylsulfonyl)-1H-indazole

Description

Properties

IUPAC Name |

6-methylsulfonyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZHKXZWDTBOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670741 |

Source

|

| Record name | 6-(Methanesulfonyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261953-48-4 |

Source

|

| Record name | 6-(Methanesulfonyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methylsulfonyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 6-(Methylsulfonyl)-1H-indazole"

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Methylsulfonyl)-1H-indazole

Abstract

This compound is a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its indazole core is recognized as a privileged scaffold, present in a variety of pharmaceutical agents, including tyrosine kinase and PARP inhibitors.[1][2] The methylsulfonyl group at the 6-position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for creating novel molecules for biological screening.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties of this compound. It outlines both known and predicted data, explains the scientific rationale behind these properties, and provides robust, field-proven experimental protocols for their determination and validation.

Molecular Structure and Identification

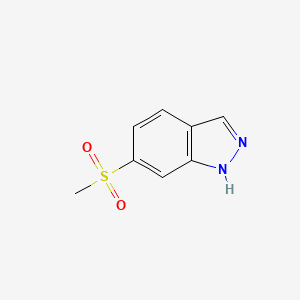

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is an aromatic bicyclic compound consisting of a benzene ring fused to a pyrazole ring, with a methylsulfonyl substituent. The 1H-tautomer is generally the more stable form of indazole.[3][4]

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 6-methylsulfonyl-1H-indazole | [1][5] |

| CAS Number | 261953-48-4 | [1][6][7] |

| Molecular Formula | C₈H₈N₂O₂S | [1][5][6] |

| Molecular Weight | 196.23 g/mol | [1][6] |

| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)C=NN2 | [5] |

| InChI | InChI=1S/C8H8N2O2S/c1-13(11,12)7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | [5] |

| InChIKey | XKPZHKXZWDTBOR-UHFFFAOYSA-N | [5] |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Table 2: Summary of Physical and Chemical Properties

| Property | Value / Observation | Source(s) / Rationale |

| Physical State | Solid | [1] |

| Melting Point | 207-208 °C | [1] |

| Boiling Point | Data not available; likely decomposes before boiling at atmospheric pressure. | High melting point suggests strong intermolecular forces, leading to a high boiling point. |

| pKa (Acidity of N-H) | Predicted < 13.86 | The parent indazole has a pKa of 13.86.[8] The potent electron-withdrawing sulfonyl group is expected to increase the acidity of the N-H proton. |

| pKa (Basicity of N2) | Predicted < 1.04 | The parent indazole has a pKa of 1.04 for its conjugate acid.[8] The electron-withdrawing group will decrease the basicity of the pyrazole nitrogen. |

| Predicted LogP (XlogP) | 1.5 | [5] |

The high melting point of 207-208°C indicates a stable crystal lattice with significant intermolecular forces, likely involving hydrogen bonding from the N-H group and strong dipole-dipole interactions from the sulfonyl moiety.[1] The methylsulfonyl group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the indazole ring system. This is expected to increase the acidity of the N-H proton and decrease the basicity of the lone pair on the second pyrazole nitrogen compared to the unsubstituted indazole.[8]

Solubility Profile

Solubility is a cornerstone property in drug development, impacting formulation, administration, and bioavailability. While specific quantitative data for this compound is limited, indazole derivatives are generally soluble in polar organic solvents like DMSO and DMF.[9]

Causality in Solubility Assessment

Two distinct solubility measurements are critical:

-

Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. It is a fundamental property essential for understanding dissolution and for developing oral formulations.

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput measurement that mimics the conditions of many in vitro biological assays and helps identify potential issues with compound precipitation during screening.

Diagram: General Workflow for Solubility Assessment

Caption: Workflows for thermodynamic and kinetic solubility determination.

Experimental Protocol 1: Thermodynamic Solubility Determination

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the solution through a 0.45 µm filter.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Experimental Protocol 2: Kinetic Solubility Determination

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[9]

-

Dilution: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., 1-2%).[9]

-

Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period, typically 2 hours and 24 hours.[9]

-

Analysis: Determine the concentration of the compound remaining in the solution, either by direct UV-Vis reading in the plate, nephelometry (to measure turbidity from precipitation), or by HPLC-UV after centrifugation of the plate.[9]

Stability and Reactivity

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and ensuring data integrity in biological assays.

-

Storage: The compound should be stored sealed in a dry, dark place at room temperature, preferably under an inert atmosphere, suggesting potential sensitivity to moisture, light, or oxidation.[1]

-

Reactivity: The indazole ring is an aromatic system that can undergo electrophilic substitution.[3] The methylsulfonyl group is a robust and versatile functional group, often used as a key intermediate for further chemical modification in synthetic schemes.[1]

Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to evaluate the intrinsic stability of a compound by subjecting it to harsh conditions. This helps identify potential degradation pathways and develop stability-indicating analytical methods. The protocol below is adapted from standard pharmaceutical guidelines.[9]

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol 3: Forced Degradation Study

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture like acetonitrile:water (50:50).[9]

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.[9]

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Use the stock solution as is. Incubate at 80°C.

-

Photolytic Degradation: Expose the stock solution in a quartz vial to light conditions as specified by ICH Q1B guidelines. Wrap a control sample in aluminum foil.

-

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before injection.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method. This method must be capable of resolving the parent compound from all major degradation products.

-

Reporting: Calculate the percentage of the parent compound remaining over time and identify the structures of any significant degradants using mass spectrometry data.

Spectroscopic Characterization

While a full experimental dataset for this compound is not publicly available, data from closely related analogs can be used to predict its spectral features. For instance, the spectra of Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate provide a useful reference.[10][11]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the N-H proton (>10 ppm).- Three aromatic protons on the indazole core, likely appearing as a singlet/doublet for H-7, a doublet for H-4, and a doublet of doublets for H-5.- A singlet around 3.1-3.3 ppm for the methylsulfonyl (SO₂CH₃) protons. |

| ¹³C NMR | - Approximately 6-7 distinct aromatic carbon signals.- A signal for the methyl carbon of the sulfonyl group around 44-45 ppm.[10][11] |

| IR Spectroscopy | - A broad N-H stretching band (~3200-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Strong, characteristic asymmetric and symmetric S=O stretching bands (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 196. |

Experimental Protocol 4: General Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[12]

-

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher). Use standard pulse programs. For ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio.[13]

-

-

IR Spectroscopy:

-

Sample Prep: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[12]

-

-

Mass Spectrometry:

-

Sample Prep: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[12]

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS) to obtain the mass-to-charge ratio.

-

Lipophilicity and Acidity (LogP & pKa)

LogP and pKa are fundamental parameters in drug discovery that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. The predicted XlogP of 1.5 suggests the molecule has balanced solubility properties, which is often desirable for drug candidates.[5]

-

pKa (Ionization Constant): Determines the extent of a molecule's ionization at a given pH. This affects solubility, membrane permeability, and target binding.

Diagram: Role of Physicochemical Properties in Drug Development

Caption: Interplay of core physicochemical properties and ADME outcomes.

Experimental Protocol 5: LogP Determination (Shake-Flask Method)

-

Preparation: Prepare a stock solution of the compound in the more soluble phase (likely n-octanol).

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the second phase (e.g., pH 7.4 buffer). The two phases should be mutually saturated beforehand.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow for partitioning, then let the layers separate completely (centrifugation can be used).

-

Analysis: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV.

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Protocol 6: pKa Determination (Potentiometric Titration)

-

Solution Prep: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if needed).

-

Titration: While monitoring the pH with a calibrated electrode, perform a titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl) to determine the basic pKa, or a standardized base (e.g., 0.1 M NaOH) for the acidic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Conclusion

This compound is a well-defined solid with a high melting point and balanced predicted lipophilicity. Its key chemical features—the acidic N-H proton and the electron-deficient aromatic system—are direct consequences of the powerful electron-withdrawing methylsulfonyl group. While extensive experimental data is not publicly cataloged, this guide provides a robust framework for its characterization. The detailed protocols herein offer a validated pathway for researchers to determine the solubility, stability, and other critical physicochemical properties necessary to effectively utilize this valuable chemical building block in synthetic chemistry and advance its potential in drug discovery programs.

References

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

-

This compound (C8H8N2O2S). PubChemLite. (URL: [Link])

-

Indazole - Wikipedia. (URL: [Link])

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. (URL: [Link])

-

Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the... ResearchGate. (URL: [Link])

-

indazole - Organic Syntheses Procedure. (URL: [Link])

-

Indazole synthesis. Organic Chemistry Portal. (URL: [Link])

-

(PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. (URL: [Link])

-

Indazoles. AMERICAN ELEMENTS®. (URL: [Link])

-

6-methyl-3-methylsulfanyl-1H-indazole | C9H10N2S | CID 147412088. PubChem. (URL: [Link])

-

1H-Indazole | C7H6N2 | CID 9221. PubChem. (URL: [Link])

-

1H-Indazol-6-amine | C7H7N3 | CID 81423. PubChem. (URL: [Link])

-

Indazole – Knowledge and References. Taylor & Francis. (URL: [Link])

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. (URL: [Link])

-

Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. PubMed. (URL: [Link])

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (URL: [Link])

Sources

- 1. This compound|CAS 261953-48-4 [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. PubChemLite - this compound (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 6. 1H-Indazole,6-(Methylsulfonyl)- | 261953-48-4 [chemicalbook.com]

- 7. 1H-Indazole,6-(Methylsulfonyl)- | 261953-48-4 [amp.chemicalbook.com]

- 8. Indazole - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 6-(Methylsulfonyl)-1H-indazole in DMSO and Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on understanding, determining, and optimizing the solubility of 6-(Methylsulfonyl)-1H-indazole. While specific experimental solubility data for this compound is not widely published, this document synthesizes established principles of medicinal chemistry and standard laboratory protocols to offer a robust methodology for its characterization. The guide details the pivotal role of Dimethyl Sulfoxide (DMSO) as a primary solvent for stock solutions and explores the critical influence of aqueous buffer composition, particularly pH, on the solubility of this heterocyclic compound. Detailed, field-proven protocols for determining both kinetic and thermodynamic solubility are provided, supplemented by data presentation templates and workflow visualizations to ensure experimental integrity and reproducibility.

Introduction: Physicochemical Context of this compound

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The physicochemical properties of any novel compound are paramount in drug discovery, dictating its behavior in biological assays and its potential for development as a therapeutic agent.[3] Aqueous solubility, in particular, is a critical determinant of a drug's absorption and bioavailability.[4]

The structure of this compound, featuring both a weakly acidic indazole core and a polar sulfonyl group, suggests a complex solubility profile. The indazole ring system itself is known for often having poor aqueous solubility.[5][6] The methylsulfonyl group (-SO₂CH₃) is a key feature; it is a polar functional group and can act as a hydrogen bond acceptor, which can influence the molecule's interaction with solvents.[6] Understanding the interplay between the indazole scaffold and the sulfonyl substituent is crucial for developing effective formulation and screening strategies.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale/Basis for Estimation |

| Molecular Formula | C₈H₈N₂O₂S | Calculated from structure.[7] |

| Molecular Weight | 196.23 g/mol | Calculated from molecular formula.[4] |

| Hydrogen Bond Donors | 1 (from the indazole N-H) | Based on chemical structure. |

| Hydrogen Bond Acceptors | 2 (from the sulfonyl oxygens) | The sulfonyl group can accept hydrogen bonds. |

| Predicted LogP | ~1.5 - 2.5 | Estimated based on related indazole structures and the polarity of the sulfonyl group. |

| Aqueous Solubility | Predicted to be low | Indazole derivatives often exhibit poor aqueous solubility.[5] The polar sulfonyl group may slightly improve this compared to unsubstituted indazoles.[8] |

| pKa | Weakly acidic | The N-H proton of the indazole ring is weakly acidic.[9] |

Solubility in Dimethyl Sulfoxide (DMSO): The Gateway to In Vitro Screening

DMSO is a powerful, polar aprotic solvent, widely regarded as a "universal solvent" in drug discovery for its ability to dissolve a vast range of organic compounds, including those with poor aqueous solubility.[10] For compounds like this compound, preparing a concentrated stock solution in DMSO is the standard first step for most in vitro biological assays.[5]

Causality in Solvent Choice: Why DMSO?

-

High Solubilizing Power : DMSO's polarity allows it to effectively solvate a wide array of both polar and non-polar molecules.[10]

-

Miscibility : It is miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.[10]

-

Assay Compatibility : While DMSO can affect cell physiology at higher concentrations, it is generally well-tolerated in most cell-based assays at final concentrations of ≤ 0.5%.

Protocol for Preparation and Quantification of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound in DMSO, a critical step for downstream experiments.

Step-by-Step Methodology:

-

Pre-Weighing Preparation : Allow the vial containing solid this compound to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the compound.

-

Mass Calculation : To prepare a 10 mM stock solution, calculate the required mass. For 1 mL of a 10 mM solution (MW = 196.23 g/mol ), 1.96 mg of the compound is needed.

-

Accurate Weighing : Using a calibrated analytical balance, accurately weigh the calculated mass of the compound into a sterile, amber glass or polypropylene vial.

-

Solvent Addition : Add the calculated volume of anhydrous, high-purity DMSO to the vial.

-

Dissolution : Vortex the vial vigorously for 2-3 minutes to facilitate dissolution. If particulates remain, brief sonication in a water bath can be employed. Visually inspect the solution to ensure it is clear and free of any solid material.

-

Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.

Caption: Comparison of Kinetic and Thermodynamic solubility workflows.

Data Presentation and Interpretation

Systematic recording and clear presentation of solubility data are essential for project progression.

Table 2: Template for Reporting Solubility Data for this compound

| Solvent/Buffer System | pH | Method | Incubation Time (h) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Observations |

| 100% DMSO | N/A | Visual Inspection | N/A | 25 | > 3925 | > 20,000 | Clear solution at 20 mM |

| PBS | 7.4 | Kinetic | 2 | 25 | No visible precipitate | ||

| PBS | 7.4 | Kinetic | 24 | 25 | Slight precipitate observed | ||

| Citrate Buffer | 5.0 | Thermodynamic | 48 | 25 | |||

| Phosphate Buffer | 7.4 | Thermodynamic | 48 | 25 | |||

| Carbonate Buffer | 9.0 | Thermodynamic | 48 | 25 |

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for determining the solubility of this compound in DMSO and various aqueous buffers. By following these detailed protocols, researchers can generate reliable and reproducible data that is essential for advancing this compound through the drug discovery pipeline. The clear delineation between kinetic and thermodynamic solubility, along with the emphasis on the influence of pH, equips scientists with the necessary tools to fully characterize this promising molecule. The provided templates and workflows serve as a self-validating system to ensure data integrity and facilitate informed decision-making in medicinal chemistry and drug development programs.

References

-

Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2025). ResearchGate. [Link]

-

Application of Sulfonyl in Drug Design. (2025). ResearchGate. [Link]

-

Will we ever be able to accurately predict solubility? (2024). PMC. [Link]

-

Predictions of biorelevant solubility change during dispersion and digestion of lipid-based formulations. (2024). SDU. [Link]

-

Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). NIH. [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). NIH. [Link]

-

Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]

-

Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (2020). ADMET and DMPK. [Link]

-

Sulfonyl group. (n.d.). Wikipedia. [Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). ACS Publications. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (n.d.). PubMed. [Link]

-

Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (n.d.). PubMed. [Link]

-

Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH: Commentary. (2025). ADMET and DMPK. [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2025). ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. [Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025). ResearchGate. [Link]

-

Synthesis of 1H-indazole: a combination of experimental and theoretical studies. (n.d.). OUCI. [Link]

-

Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

1H-Indazole. (n.d.). PubChem. [Link]

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1H-Indazole,6-(Methylsulfonyl)- | 261953-48-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH: Commentary | ADMET and DMPK [pub.iapchem.org]

"stability of 6-(Methylsulfonyl)-1H-indazole under experimental conditions"

An In-Depth Technical Guide to the Stability of 6-(Methylsulfonyl)-1H-indazole Under Experimental Conditions

Authored by: Gemini, Senior Application Scientist

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This technical guide provides a comprehensive examination of the stability of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into the intrinsic properties of its core structure, outline detailed protocols for systematic forced degradation studies, and discuss the interpretation of stability data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of indazole-based compounds.

Introduction: The Imperative of Stability Profiling

In drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is contingent upon a robust physicochemical profile. Among the most crucial parameters is chemical stability. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a drug substance behaves under exaggerated environmental conditions.[1][2][3] These studies are instrumental in:

-

Identifying potential degradation products.[2]

-

Developing and validating stability-indicating analytical methods.[1][2]

-

Informing formulation development, packaging selection, and storage conditions.[2][4]

This compound features a bicyclic aromatic indazole core and a strongly electron-withdrawing methylsulfonyl group.[5] The indazole scaffold is a privileged structure in numerous pharmaceuticals, while the sulfone group is a common functional moiety.[5][6][7] Understanding the interplay of these structural features under stress is paramount for predicting and mitigating potential liabilities.

Physicochemical Properties and Intrinsic Stability Analysis

A molecule's stability is intrinsically linked to its structure. The this compound molecule contains two key features: the 1H-indazole ring and the methylsulfonyl (sulfone) group.

| Property | Value | Source(s) |

| Chemical Structure | (See structure below) | - |

| CAS Number | 261953-48-4 | [5] |

| Molecular Formula | C₈H₈N₂O₂S | [5][8] |

| Molecular Weight | 196.23 g/mol | [5][8] |

| Appearance | Solid | [5] |

| Melting Point | 207-208 °C | [5] |

Figure 1: Chemical structure of this compound.

-

The 1H-Indazole Ring: The 1H-indazole tautomer is generally more stable than the 2H-form.[9][10] However, the indazole ring system is known to be susceptible to photochemical rearrangement, particularly conversion to benzimidazole derivatives upon exposure to UV light.[11] The nitrogen atoms also present potential sites for acid-base chemistry and other reactions.

-

The Methylsulfonyl Group: The sulfone functional group is a thioether in its highest oxidation state.[12] It is generally considered a highly stable and relatively inert functional group, resistant to further oxidation and typical hydrolytic conditions.[12][13] Its strong electron-withdrawing nature can influence the reactivity of the attached aromatic ring.

Based on this analysis, the primary stability liability for this compound is predicted to be its susceptibility to photolytic degradation. Hydrolytic and oxidative degradation are expected to be minimal under standard stress conditions.

Experimental Design: Forced Degradation Protocols

Forced degradation studies must be conducted systematically to generate meaningful and reproducible data. The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[1] A stability-indicating method, typically HPLC-UV/MS, is required to analyze the samples.[14][15]

General Workflow for Forced Degradation

The logical flow of a stress testing study is crucial for ensuring comprehensive analysis.

Protocol 1: Hydrolytic Degradation

This protocol assesses stability across a range of pH values. While sulfonamides can undergo hydrolysis under harsh conditions, sulfones are notably more stable.[12][16][17]

-

Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions :

-

Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Neutral Hydrolysis : Mix 1 mL of the stock solution with 1 mL of purified water.

-

-

Incubation : Incubate all samples in sealed vials at 60°C. A parallel set of samples should be kept at room temperature as controls.

-

Sampling : Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Quenching : Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis : Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Oxidative Degradation

This protocol evaluates the molecule's susceptibility to oxidation. The sulfone moiety is already fully oxidized, making the indazole ring the likely target.[18][19]

-

Preparation : Use the 1 mg/mL stock solution as prepared in Protocol 1.

-

Stressing : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation : Store the sample at room temperature, protected from light to prevent confounding photo-oxidative effects.[14]

-

Sampling : Withdraw aliquots at time points such as 2, 8, and 24 hours.

-

Analysis : Analyze the samples directly by HPLC-UV/MS.

Protocol 3: Photolytic Degradation

This protocol is critical for indazole-containing compounds due to their known photosensitivity.[11][20] The experiment should adhere to ICH Q1B guidelines.[1]

-

Preparation : Place the stock solution (1 mg/mL) in chemically inert, transparent containers. Prepare a control sample by wrapping an identical container in aluminum foil. Solid material should also be exposed.

-

Exposure : Place the samples in a calibrated photostability chamber.

-

Stress Conditions : Expose the samples to a total illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sampling : Sample at appropriate intervals to assess the rate of degradation.

-

Analysis : Analyze all samples, including the dark control, by HPLC-UV/MS. The UV-vis absorbance spectrum of the parent compound can provide valuable guidance on the wavelengths causing degradation.[21]

Data Interpretation and Potential Degradation Pathways

The primary output of a forced degradation study is the quantitative assessment of the parent compound remaining and the formation of degradation products under each stress condition.

Summary of Expected Stability

The following table summarizes the hypothetical results from the forced degradation studies based on the chemical nature of this compound.

| Stress Condition | Reagents/Parameters | Expected Degradation | Rationale |

| Acid Hydrolysis | 0.1 M HCl, 60°C | < 5% | The sulfone group and indazole ring are generally stable to mild acid hydrolysis.[12] Some sulfonamides show degradation at very low pH.[22] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | < 5% | The sulfone C-S bond is highly stable. The indazole N-H is acidic but deprotonation does not typically lead to degradation. |

| Oxidation | 3% H₂O₂, RT | < 10% | The sulfone group is inert to further oxidation.[12] The electron-deficient aromatic system may show some limited reactivity. |

| Photolytic | ICH Q1B Guidelines | Significant (>20%) | Indazole derivatives are known to undergo photochemical rearrangement to form benzimidazoles.[11] |

| Thermal | 80°C, Solution/Solid | < 5% | The compound has a high melting point, suggesting good solid-state thermal stability. |

Potential Degradation Pathway: Phototransposition

The most probable degradation pathway for this compound is a photochemically induced transposition of the nitrogen atoms, leading to the formation of a benzimidazole isomer. This reaction is thought to proceed through the 2H-tautomer, which absorbs light more strongly at longer wavelengths than the more stable 1H-tautomer.[11]

Conclusion

This guide provides a comprehensive framework for evaluating the stability of this compound. Based on an analysis of its constituent functional groups, the molecule is predicted to be largely stable to hydrolytic, oxidative, and thermal stress. The primary degradation pathway is anticipated to be photolytic rearrangement, a known reactivity pattern for the indazole scaffold. The experimental protocols and analytical strategies detailed herein offer a robust starting point for researchers to rigorously characterize this molecule, ensuring the development of stable and reliable drug candidates.

References

- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.

- Kiki, C., Hapeshi, E., Lambropoulou, D., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.

- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.

- Lee, J., Jung, Y., Park, H., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC - NIH.

- ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Elsner, M., et al. (n.d.). Exploring Reaction Paths for Sulfonamide Hydrolysis. Technische Universität München.

- Wikipedia. (n.d.). Sulfone. Wikipedia.

- Wood, J. M., Hinchliffe, P. S., Davis, A. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism.

- Organic Chemistry Portal. (n.d.).

- Pearson. (n.d.). Sulfide Oxidation Explained.

- Chen, C. Y., et al. (n.d.). Synthesis of 1H-Indazoles via Silver(I)

- Liao, Y., et al. (2014). Photoreaction of Indazole Metastable-State Photoacid.

- G. M. G. Floyd, et al. (2022). Phototransposition of Indazoles to Benzimidazoles. PubMed Central.

- Al-Achi, A., et al. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.

- BenchChem. (2025). Forced Degradation Studies of Imidazole-Containing Compounds. BenchChem Technical Support Center.

- Singh, S., et al. (2016).

- ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs.

- ResearchGate. (n.d.). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches.

- Bajaj, S., et al. (2012).

- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Waterman, K. C. (2022). Forced Degradation – A Review. American Pharmaceutical Review.

- Jena, A., et al. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.

- Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.

- Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde. PMC - PubMed Central.

- Fensome, A., et al. (2011). Method of synthesizing 1H-indazole compounds.

- Siddiqui, N., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- BenchChem. (2025).

- Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Chem-Impex.

- PubChem. (n.d.). 1H-Indazole. PubChem.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. BenchChem.

- BLD Pharm. (n.d.). 6-Bromo-1-methyl-1H-indazole. BLD Pharm.

- ResearchGate. (n.d.). Degradation Pathways.

- Chem-Impex. (n.d.). 6-Hydroxy-1H-indazole. Chem-Impex.

- ChemicalBook. (2025). 1H-Indazole,6-(Methylsulfonyl)-. ChemicalBook.

- BenchChem. (n.d.). This compound. BenchChem.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indazole,6-(Methylsulfonyl)- | 261953-48-4 [chemicalbook.com]

- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfone - Wikipedia [en.wikipedia.org]

- 13. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 19. Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 20. researchgate.net [researchgate.net]

- 21. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 22. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

An In-depth Technical Guide to the Spectroscopic Data of 6-(Methylsulfonyl)-1H-indazole

Chemical Identity and Structure

6-(Methylsulfonyl)-1H-indazole is a heterocyclic organic compound with the chemical formula C₈H₈N₂O₂S.[1][2] It belongs to the indazole class of compounds, which are known for their broad range of biological activities and are considered privileged scaffolds in medicinal chemistry. The presence of the methylsulfonyl group at the 6-position significantly influences its electronic properties and potential biological interactions.

Key Identifiers:

-

CAS Number: 261953-48-4[2]

-

Molecular Weight: 196.23 g/mol [2]

-

Appearance: Solid[2]

-

Melting Point: 207-208°C[2]

The structural framework of this compound forms the basis for interpreting its spectroscopic signatures. Understanding the connectivity of atoms and the chemical environment of each nucleus is paramount for accurate spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring system and the methyl protons of the sulfonyl group. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.2 | s | - |

| H-4 | ~7.9 | d | ~8.5 |

| H-5 | ~7.8 | dd | ~8.5, ~1.5 |

| H-7 | ~8.1 | d | ~1.5 |

| -SO₂CH₃ | ~3.2 | s | - |

| N-H | >13.0 | br s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

-

The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the methylsulfonyl group.

-

The proton at position 3 (H-3) is expected to be a singlet as it has no adjacent protons.

-

The protons on the benzene ring (H-4, H-5, and H-7) will exhibit splitting patterns characteristic of a substituted aromatic system.

-

The methyl protons of the sulfonyl group will appear as a sharp singlet, significantly downfield due to the strong deshielding effect of the two oxygen atoms.

-

The N-H proton of the indazole ring is typically broad and appears at a very low field, often exceeding 13 ppm.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~121 |

| C-5 | ~118 |

| C-6 | ~138 |

| C-7 | ~112 |

| C-7a | ~142 |

| -SO₂CH₃ | ~45 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation and Rationale:

-

The chemical shifts of the aromatic carbons are spread over a wide range, reflecting the different electronic environments within the bicyclic system.

-

The carbon atom attached to the electron-withdrawing sulfonyl group (C-6) is expected to be significantly deshielded and appear at a lower field.

-

The methyl carbon of the sulfonyl group will have a characteristic chemical shift around 45 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument should be properly tuned and the magnetic field shimmed to ensure high resolution and optimal line shape.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Caption: Workflow for NMR Data Acquisition and Processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

For this compound, the expected monoisotopic mass is approximately 196.03 Da.[1] Depending on the ionization technique used, various adducts may be observed.

Table 3: Predicted m/z Values for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 197.03793 |

| [M+Na]⁺ | 219.01987 |

| [M+K]⁺ | 234.99381 |

| [M-H]⁻ | 195.02337 |

Source: Predicted values from PubChem.[1]

Interpretation and Rationale:

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

The fragmentation pattern observed in the mass spectrum can provide valuable clues about the molecule's structure. For instance, cleavage of the methyl group from the sulfonyl moiety or fragmentation of the indazole ring could be expected under certain ionization conditions.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining the mass spectrum of a solid organic compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Method of Introduction: The sample solution can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Ionization: Select an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is likely to produce the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that can induce fragmentation, providing structural information.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Caption: General Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the S=O bonds of the sulfonyl group.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch | 3100-3300 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Asymmetric SO₂ stretch | 1300-1350 |

| Symmetric SO₂ stretch | 1140-1180 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, ATR).

Interpretation and Rationale:

-

A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

-

The strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds are definitive for the presence of the sulfonyl group.

-

Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.

Methodology:

-

Instrument and Crystal Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure anvil to ensure intimate contact between the sample and the crystal surface.

-

Data Acquisition: Record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.

Caption: Workflow for ATR-IR Spectroscopy.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating NMR, MS, and IR techniques, is essential for its unambiguous structural confirmation and purity assessment. This guide provides a foundational framework, including predicted data and standardized protocols, to aid researchers in their analytical characterization of this and similar molecules. The application of these methodologies, coupled with careful interpretation, will ensure the generation of high-quality, reliable data critical for advancing research and development in medicinal chemistry and related fields.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C8H8N2O2S). Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

- (n.d.).

-

Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-indazole hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 6-(Methylsulfonyl)-1H-indazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of 6-(Methylsulfonyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Although a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the complete, field-proven workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By leveraging established methodologies and data from analogous structures, this guide serves as an expert-level predictive framework. It details the rationale behind experimental choices, from synthetic strategy to the interpretation of intermolecular interactions, thereby providing a self-validating system for researchers aiming to characterize this or similar molecular entities.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2]. The incorporation of a methylsulfonyl group is a well-established strategy in drug design to enhance key physicochemical properties. This functional group can improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor, thereby modulating a molecule's interaction with biological targets[3][4]. Consequently, this compound represents a valuable building block for the synthesis of novel drug candidates.

Determining the precise three-dimensional arrangement of atoms within a crystal, known as its crystal structure, is paramount for understanding its properties. Single-crystal X-ray diffraction provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state behavior of a compound[4]. This knowledge is crucial for structure-activity relationship (SAR) studies, computational modeling, and the optimization of lead compounds in drug development.

This guide is structured to walk the researcher through the entire process of obtaining and analyzing the crystal structure of this compound. It begins with a robust synthetic protocol, followed by detailed methodologies for crystallization and single-crystal X-ray diffraction, and culminates in an in-depth analysis of the anticipated structural features and their implications.

Synthesis and Purification of this compound

A reliable and scalable synthesis is the first critical step. While several routes to substituted indazoles exist[1][5][6], a highly plausible and adaptable pathway to this compound begins with the commercially available 6-nitro-1H-indazole. This multi-step synthesis is designed for high purity, which is essential for successful crystallization.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 6-Amino-1H-indazole

This procedure is adapted from established methods for the reduction of nitroarenes[7].

-

Reaction Setup: In a 500 mL flask, suspend 6-nitro-1H-indazole (10.0 g, 61.3 mmol) in methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (1.0 g, 10 wt%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure). Stir the mixture vigorously at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a solid. This product is often used in the next step without further purification. A typical yield is in the range of 90-95%[7].

Step 2 & 3: Synthesis of this compound via Sandmeyer-type Reaction

This part of the synthesis involves the conversion of the amino group to a diazonium salt, which is then reacted to introduce the sulfonyl group.

-

Diazotization:

-

Suspend 6-amino-1H-indazole (7.0 g, 52.6 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0 °C.

-

Slowly add a solution of sodium nitrite (3.8 g, 55.2 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid. Bubble SO₂ gas through glacial acetic acid (100 mL) at room temperature until saturated.

-

Add copper(II) chloride (1.4 g, 10.4 mmol) to this solution and stir until dissolved.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Add methyl iodide (9.0 g, 63.4 mmol) and continue stirring overnight.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in structure determination[4]. The choice of crystallization method and solvent system is critical. For a small organic molecule like this compound, several techniques can be employed.

Crystallization Workflow

Caption: Workflow for obtaining single crystals.

Recommended Crystallization Protocols

Protocol 1: Slow Evaporation

This is one of the simplest and most effective methods for crystallization[8].

-

Solvent Selection: Dissolve a small amount of this compound in a suitable solvent (e.g., acetone, ethyl acetate) at room temperature to form a nearly saturated solution.

-

Setup: Place the solution in a small vial, loosely covered with a cap or parafilm with a few needle holes. This allows for slow evaporation of the solvent.

-

Growth: Store the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is excellent when only small amounts of the compound are available[8].

-

Setup: Dissolve the compound in a small volume of a relatively good solvent (e.g., acetone). Place this solution in a small, open vial.

-

Outer Reservoir: Place the small vial inside a larger, sealed jar that contains a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent (e.g., hexane).

-

Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (ideally 0.1-0.3 mm in size and free of defects) is obtained, it can be analyzed using a single-crystal X-ray diffractometer[9].

Data Collection and Structure Solution Workflow

Caption: Workflow for X-ray data collection and structure elucidation.

Detailed Experimental Steps

-

Crystal Mounting: A suitable single crystal is carefully mounted on a glass fiber or a loop and placed on the goniometer head of the diffractometer[9].

-

Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα) as the crystal is rotated through a series of angles[9].

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved to obtain an initial electron density map. This model is then refined to best fit the experimental data[4].

Predicted Crystal Structure and Analysis

Based on the known structures of related indazole and sulfonyl-containing compounds, we can predict the key structural features of this compound.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this compound, based on data from similar heterocyclic compounds.

| Parameter | Predicted Value | Rationale / Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for small, planar aromatic molecules. |

| Space Group | P2₁/c or P2₁2₁2₁ | Frequently observed for centrosymmetric and non-centrosymmetric packing, respectively. |

| Z (molecules/unit cell) | 4 | A common value for these space groups. |

| Key Bond Lengths (Å) | ||

| S=O | ~1.44 Å | Typical for sulfonyl groups. |

| S-C(aryl) | ~1.77 Å | Standard single bond length. |

| S-C(methyl) | ~1.76 Å | Standard single bond length. |

| **Key Bond Angles (°) ** | ||

| O=S=O | ~118-120° | Characteristic of the sulfonyl group geometry. |

| C-S-C | ~104° | Reflects tetrahedral geometry with lone pair repulsion. |

Intramolecular Geometry

The indazole ring system is expected to be essentially planar. The methylsulfonyl group will be positioned at the 6-position of the benzene ring component. The geometry around the sulfur atom will be approximately tetrahedral.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

-

Hydrogen Bonding: The N-H proton of the indazole's pyrazole ring is a strong hydrogen bond donor. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. Therefore, strong N-H···O=S hydrogen bonds are expected to be a primary motif, likely forming chains or dimers of molecules within the crystal.

-

π-π Stacking: The planar indazole ring system is likely to engage in π-π stacking interactions with neighboring molecules, contributing to the overall crystal stability.

-

Other Weak Interactions: C-H···π and C-H···O interactions are also anticipated to play a role in the crystal packing.

The analysis of these interactions can be visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal[3].

Conclusion

This technical guide provides a comprehensive, expert-level framework for the synthesis, crystallization, and structural elucidation of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers in drug development and materials science can confidently approach the characterization of this and other novel small molecules. The determination of its precise three-dimensional structure will undoubtedly provide invaluable insights for the rational design of new therapeutic agents.

References

-

Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 6), m63–m71. [Link]

-

Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Lee, M.-H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44963-44973. [Link]

-

Chuang, T.-H., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(21), 10847–10855. [Link]

-

Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

- Google Patents. (1976). US3988347A - Process for the preparation of substituted indazoles.

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

ResearchGate. (2012). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Retrieved from [Link]

-

Maloney, A. G., et al. (2013). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study. Inorganic Chemistry, 52(15), 8837–8846. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 7. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 6-(Methylsulfonyl)-1H-indazole: A Technical Guide to Its Putative Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylsulfonyl)-1H-indazole is a heterocyclic compound of significant interest within the medicinal chemistry landscape. While primarily utilized as a versatile synthetic intermediate, its structural features—specifically the indazole core and the electron-withdrawing methylsulfonyl group at the 6-position—strongly suggest a high probability of interaction with a range of biological targets, particularly within the protein kinase family. This technical guide provides a comprehensive analysis of the putative biological targets of this compound, drawing upon extensive structure-activity relationship (SAR) data from closely related 6-substituted indazole analogs. We will delve into the established roles of these analogs as potent kinase inhibitors, detailing their interactions with key oncogenic and inflammatory signaling pathways. Furthermore, this guide will present detailed, field-proven experimental protocols for the definitive identification and validation of the biological targets of this compound, thereby providing a robust framework for future research and drug development endeavors.

Introduction: The Indazole Scaffold and the Significance of 6-Substitution

The indazole ring system is a "privileged scaffold" in drug discovery, renowned for its ability to form key interactions with the hinge region of ATP-binding sites in protein kinases.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, serves as the core structure for numerous clinically approved and investigational drugs. The substitution pattern on the indazole ring plays a critical role in determining both the potency and selectivity of these compounds.

The 6-position of the indazole ring is a key vector for chemical modification, allowing for the introduction of various functional groups that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methylsulfonyl group (-SO₂CH₃) in this compound is a strong electron-withdrawing group and a hydrogen bond acceptor. These characteristics can enhance binding affinity to target proteins and improve metabolic stability, making it an attractive moiety for medicinal chemists.[1] Although direct experimental evidence for the biological targets of this compound is not yet prevalent in the public domain, the extensive body of research on analogous 6-substituted indazoles provides a strong foundation for predicting its likely biological activity.

Predicted Biological Targets: A Kinase-Centric Hypothesis

Based on the established pharmacology of structurally related 6-substituted indazole derivatives, it is highly probable that this compound functions as a modulator of protein kinase activity. The following kinase families are presented as high-priority putative targets:

Polo-Like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process critical for maintaining genomic stability.[3] Dysregulation of PLK4 is strongly implicated in tumorigenesis, making it a compelling target for cancer therapy. Several potent and selective PLK4 inhibitors feature the 6-substituted indazole scaffold. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective PLK4 inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[2][3] The indazole core of these inhibitors typically forms hydrogen bonds with the hinge region of the PLK4 active site, while substituents at the 6-position can be tailored to optimize interactions within the ATP-binding pocket.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases is crucial for regulating cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in a variety of cancers. A number of 6-(substituted)-1H-indazole derivatives have been reported as potent inhibitors of FGFRs.[1] For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have demonstrated significant inhibitory activity against FGFRs.[1] The 6-substituent in these molecules often occupies a hydrophobic pocket within the kinase domain, contributing to both potency and selectivity.

Fms-Like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[4] The 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold has been successfully employed to develop potent FLT3 inhibitors.[4][5] In these compounds, the indazole-6-yl moiety is crucial for establishing the overall conformation and engaging in key interactions within the FLT3 active site.

Pim Kinases

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are downstream effectors of many cytokine and growth factor signaling pathways and are frequently overexpressed in various cancers.[6] Potent pan-Pim kinase inhibitors have been developed from a 3-(pyrazin-2-yl)-1H-indazole hit, with modifications at the 6-position of the indazole ring playing a role in optimizing activity and pharmacokinetic properties.[6][7]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in various inflammatory diseases and cancers. A patent for the synthesis of 2-substituted indazoles mentions their potential as IRAK4 inhibitors, highlighting the relevance of the indazole scaffold for this target.[8]

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of this compound, a systematic and multi-pronged approach is required. The following experimental protocols provide a robust framework for target deconvolution.

Initial Target Discovery: Kinase Panel Screening